REACTION_CXSMILES
|
O1CCC(C[C:8]2[CH:18]=[CH:17][CH:16]=[C:10]3[C:11]([NH:13][C:14](=[O:15])[C:9]=23)=[O:12])OC1.[C:19]([O-:22])(O)=O.[Na+].C([O:27][CH2:28][CH3:29])(=O)C.[CH3:30]O>Cl>[OH:27][CH:28]([CH2:29][CH2:19][OH:22])[CH2:30][N:13]1[C:14](=[O:15])[C:9]2=[CH:8][CH:18]=[CH:17][CH:16]=[C:10]2[C:11]1=[O:12] |f:1.2|
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Name
|
1,3-dioxane-4-ylmethylphthalimide
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
O1COC(CC1)CC1=C2C(C(=O)NC2=O)=CC=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 days at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove salts
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried overnight in vacuo
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crude was purified through a silica gel plug (1 kg silica)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
OC(CN1C(C=2C(C1=O)=CC=CC2)=O)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |